molecular formula C10H12ClNO4 B12833524 Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B12833524
M. Wt: 245.66 g/mol
InChI Key: HXADGHAQCFMZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a chloro group, a methoxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-ketoesters under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridines, pyridines, and fully saturated piperidine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly in the development of cardiovascular and neuroprotective agents.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate ion channels and receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 4-chloro-1-(2-ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-2-carboxylate

Uniqueness

Methyl 4-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group and carboxylate ester make it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

methyl 4-chloro-1-(2-methoxyethyl)-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO4/c1-15-4-3-12-6-7(10(14)16-2)8(11)5-9(12)13/h5-6H,3-4H2,1-2H3

InChI Key

HXADGHAQCFMZKY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=CC1=O)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.